(3-Amino-5-nitrophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

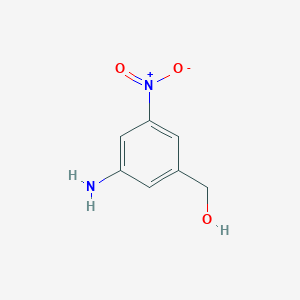

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQKOVFSUNXURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573857 | |

| Record name | (3-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-46-8 | |

| Record name | (3-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Amino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Amino-5-nitrophenyl)methanol. This compound is a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

This compound, with the CAS number 90390-46-8, is a substituted aromatic compound.[1][2][3] Its structure features a benzene ring with an amino group, a nitro group, and a hydroxymethyl group at positions 3, 5, and 1, respectively. The presence of these functional groups makes it a versatile building block in organic synthesis.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-(Hydroxymethyl)-5-nitroaniline, 3-Amino-5-nitrobenzenemethanol | [1] |

| CAS Number | 90390-46-8 | [1] |

| Molecular Formula | C7H8N2O3 | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Light yellow to green-yellow solid | [1] |

| Boiling Point (Predicted) | 425.9 ± 30.0 °C | [1] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.71 ± 0.10 | [1] |

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

| Spectrum | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the amino protons. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons. |

| ¹³C NMR | Resonances for the aromatic carbons, with those attached to the nitro and amino groups showing characteristic shifts, as well as a signal for the methylene carbon of the hydroxymethyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (alcohol and amine), N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ), along with fragmentation patterns characteristic of benzyl alcohols and nitroanilines. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy involves the selective reduction of one nitro group of a corresponding dinitro precursor, such as 3,5-dinitrobenzyl alcohol. Various reagents are known to perform this selective reduction.

Generalized Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound via the selective reduction of 3,5-dinitrobenzyl alcohol.

Materials:

-

3,5-Dinitrobenzyl alcohol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide ((NH₄)₂S) solution

-

Sulfur

-

Ethanol or Methanol

-

Water

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reducing Agent (e.g., Sodium Polysulfide): In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. To this solution, add elemental sulfur. The mixture is then heated gently with stirring until the sulfur dissolves to form a dark-colored sodium polysulfide solution.

-

Reduction Reaction: Dissolve 3,5-dinitrobenzyl alcohol in ethanol or methanol in a separate reaction vessel. Heat the solution to a gentle reflux.

-

Addition of Reducing Agent: Add the prepared sodium polysulfide solution dropwise to the refluxing solution of 3,5-dinitrobenzyl alcohol over a period of time. The reaction is exothermic and the color of the reaction mixture will change.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as dichloromethane or ethyl acetate.

-

Extraction and Drying: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is evaporated from the filtrate to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) and its melting point should be determined.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.

The structure of this compound provides multiple reactive sites for further chemical modifications. The amino group can be used as a key attachment point for various heterocyclic scaffolds, which are common in kinase inhibitors. The hydroxyl group can be modified or used to improve solubility and pharmacokinetic properties. The nitro group can be further reduced to an amino group, allowing for the introduction of additional diversity.

Caption: Role of this compound in kinase inhibitor synthesis.

Safety Information

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[1]

References

Technical Whitepaper: (3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-5-nitrophenyl)methanol, CAS number 90390-46-8, is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an amino, a nitro, and a hydroxymethyl group on a phenyl ring, offers multiple reaction sites for the construction of complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed, inferred experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and development. Due to the limited publicly available data specific to this compound, this paper also draws upon established knowledge of structurally related molecules to provide a thorough and practical resource for researchers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 90390-46-8 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Light yellow to green-yellow solid | |

| Melting Point | 90-93 °C | [1] |

| Boiling Point (Predicted) | 425.9 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 13.71 ± 0.10 | |

| LogP (Predicted) | 1.7737 | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Two-Step Reduction from 3,5-Dinitrobenzoic Acid

A logical and practical approach to synthesize this compound is a two-step process starting from the commercially available 3,5-dinitrobenzoic acid. The first step involves the selective reduction of one of the two nitro groups to an amino group. The second step is the reduction of the carboxylic acid to a primary alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-5-nitrobenzoic Acid from 3,5-Dinitrobenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dinitrobenzoic acid (1 equivalent) in an appropriate solvent such as aqueous ammonia or an alcohol/water mixture.

-

Reagent Addition: Prepare a solution of a selective reducing agent, such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ), in water. Add this solution dropwise to the stirred solution of 3,5-dinitrobenzoic acid at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the chosen reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure the selective reduction of one nitro group and to avoid over-reduction.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the resulting solid, wash it with cold water, and dry it under vacuum to obtain crude 3-amino-5-nitrobenzoic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-5-nitrobenzoic acid.

Step 2: Synthesis of this compound from 3-Amino-5-nitrobenzoic Acid

-

Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Dissolve 3-amino-5-nitrobenzoic acid (1 equivalent) in dry THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the final product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds due to its trifunctional nature. The amino, nitro, and hydroxymethyl groups provide orthogonal handles for a variety of chemical transformations, making it a versatile scaffold for generating libraries of compounds for drug discovery.

-

Scaffold for Kinase Inhibitors: The aminophenyl core is a common feature in many kinase inhibitors. The amino group can serve as an anchor point for building heterocyclic structures, such as pyrimidines or purines, that are known to interact with the ATP-binding site of kinases.

-

Precursor for Bioactive Molecules: The nitro group can be readily reduced to an amino group, providing a second site for derivatization or cyclization reactions. This allows for the synthesis of a diverse range of heterocyclic compounds with potential biological activities.

-

Linker Chemistry in PROTACs and ADCs: The hydroxymethyl group can be functionalized to serve as a connection point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

General Workflow for Biological Evaluation

Given the lack of specific biological data for this compound, a general workflow for its evaluation as a potential drug discovery starting point is proposed. This workflow outlines the logical progression from initial screening to more detailed biological characterization.

Conclusion

This compound (CAS 90390-46-8) represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. While specific biological data and detailed experimental protocols are currently limited in the public domain, its chemical structure suggests significant potential as a versatile building block. This technical guide provides a solid foundation for researchers by summarizing its known properties, proposing a detailed and plausible synthetic route, and outlining its potential applications in medicinal chemistry. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of (3-Amino-5-nitrophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Amino-5-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive empirical data, this guide integrates theoretical predictions using Hansen Solubility Parameters (HSP) with a comparative analysis of structurally related molecules to offer valuable insights into its solubility profile. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to empower researchers to ascertain precise solubility data in their own laboratory settings.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For researchers and professionals in the fields of synthetic chemistry and drug development, a thorough understanding of a compound's solubility is paramount for several reasons:

-

Reaction Optimization: The rate and yield of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and lower yields.

-

Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid organic compounds, are entirely reliant on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a major determinant of its bioavailability. A poorly soluble drug will exhibit low dissolution rates, leading to incomplete absorption in the gastrointestinal tract.

-

Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the sample to be dissolved in a suitable solvent.

This compound, with its combination of a polar amino group, a highly polar nitro group, and a hydrogen-bonding capable hydroxymethyl group attached to an aromatic ring, presents a unique and complex solubility profile. This guide aims to elucidate this profile through a combination of theoretical modeling and practical experimental guidance.

Theoretical Framework for Solubility Prediction

The age-old chemical aphorism "like dissolves like" provides a simple yet powerful qualitative guideline for predicting solubility.[1] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. A solute will dissolve best in a solvent that has a similar polarity and hydrogen-bonding capability.

The key intermolecular forces at play are:

-

Dispersion Forces (van der Waals forces): Present in all molecules, these are weak forces arising from temporary fluctuations in electron density.

-

Dipole-Dipole Forces: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

This compound can participate in all three types of intermolecular interactions. The aromatic ring contributes to dispersion forces, the nitro and amino groups create a significant dipole moment, and the amino and hydroxyl groups are capable of both donating and accepting hydrogen bonds.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP).[2][3] The HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is assigned a set of three Hansen parameters (δD, δP, δH), which can be treated as coordinates in a three-dimensional "Hansen space".[2] The principle of "like dissolves like" is quantified by the distance (Ra) between two points in this space. The smaller the distance between the HSP of a solute and a solvent, the more likely the solute is to dissolve in that solvent.

The distance (Ra) is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods. By summing the contributions of the individual functional groups present in the molecule, we can arrive at an approximate set of HSP values.

Based on established group contribution methods, the estimated Hansen Solubility Parameters for This compound are:

-

δD ≈ 19.5 MPa½

-

δP ≈ 12.0 MPa½

-

δH ≈ 15.0 MPa½

Predicted Solubility Profile of this compound

Using the estimated HSP values for this compound, we can predict its relative solubility in a range of common organic solvents. The following table summarizes the HSP for various solvents and the calculated distance (Ra) to our target compound. A lower Ra value suggests a higher likelihood of solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) |

| This compound (Predicted) | 19.5 | 12.0 | 15.0 | - |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.5 (High) |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.9 (High) |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 8.1 (High) |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 11.0 (Moderate) |

| Acetone | 15.5 | 10.4 | 7.0 | 9.9 (Moderate) |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 8.0 (Moderate) |

| Ethanol | 15.8 | 8.8 | 19.4 | 7.5 (Moderate to High) |

| Methanol | 14.7 | 12.3 | 22.3 | 9.9 (Moderate) |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 11.4 (Low to Moderate) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 12.1 (Low) |

| Toluene | 18.0 | 1.4 | 2.0 | 17.8 (Very Low) |

| Hexane | 14.9 | 0.0 | 0.0 | 23.1 (Insoluble) |

Interpretation of Predicted Solubility:

Based on the HSP calculations, this compound is predicted to be most soluble in polar aprotic solvents such as DMF, DMSO, and NMP . It is expected to have moderate solubility in polar protic solvents like ethanol and 2-propanol , as well as some polar ethers and ketones like THF and acetone . Its solubility is predicted to be low in less polar solvents such as dichloromethane and ethyl acetate , and very low to insoluble in nonpolar aromatic and aliphatic hydrocarbons like toluene and hexane .

This predicted profile is consistent with the solubility of structurally similar compounds. For instance, 3-nitroaniline exhibits good solubility in ethanol, acetone, and chloroform, while being sparingly soluble in water.[4][5] Benzyl alcohol is highly soluble in organic solvents like ethanol and acetone and moderately soluble in water.[6][7] The presence of the additional polar nitro and amino groups in our target compound compared to benzyl alcohol, and the hydroxyl group compared to 3-nitroaniline, suggests that it will favor more polar solvents.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for both qualitative and quantitative solubility testing.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a solid compound like this compound.

Caption: A workflow for the systematic determination of solubility.

Qualitative Solubility Testing

This rapid method provides a preliminary assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in the table above)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Place approximately 10-20 mg of this compound into a small, clean, and dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Observe the mixture against a well-lit background.

-

Record the solubility based on the following criteria:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.

-

-

Repeat this procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vacuum oven or desiccator

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means that there should be undissolved solid present even after equilibration.

-

Place a small stir bar in the vial, cap it tightly, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume of the filtrate.

-

Evaporate the solvent from the filtrate. This can be done by gentle heating under a stream of nitrogen or by using a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate (L)

Safety Considerations

As with any chemical handling, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and organic solvents.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for detailed information on hazards, handling, and disposal. While a specific MSDS for the title compound is not widely available, information on related compounds suggests it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[13]

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and drawing comparisons with structurally analogous molecules, a reliable, albeit theoretical, solubility profile has been established. This information, coupled with the detailed experimental protocols provided, will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein are broadly applicable to the study of other novel compounds where empirical solubility data is not yet available, serving as a valuable resource for the scientific community.

References

-

Solubility of Things. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

- A. A. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. Journal of Chemical and Pharmaceutical Research, 11(4), 45-53.

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

- D. S. P., & S. K. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics and Modelling, 106, 107901.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084.

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Quora. (n.d.). How do you determine the solubility of a solid?. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- J. L. Z. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.

-

Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). QSAR-based solubility model for drug-like compounds | Request PDF. Retrieved from [Link]

-

LabSolutions. (n.d.). 3-Nitroaniline. Retrieved from [Link]

- V. F. P., & M. A. R. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Plants, 12(16), 3008.

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- D. M. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15449–15456.

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

-

East Tennessee State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

- A. A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. European Journal of Pharmaceutical Sciences, 173, 106166.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Nitroaniline CAS#: 99-09-2 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzylalkohol – Möller Chemie [moellerchemie.com]

- 8. studylib.net [studylib.net]

- 9. csub.edu [csub.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of (3-Amino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (3-Amino-5-nitrophenyl)methanol. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in the synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

This compound, with the CAS number 90390-46-8, is a solid that typically appears as a light yellow to green-yellow substance.[1] It is a versatile chemical intermediate, primarily owing to the presence of amino, nitro, and hydroxyl functional groups on the phenyl ring.[2] These groups provide multiple reaction sites for the construction of more complex molecules, particularly in the realm of medicinal chemistry.[2] For optimal stability, it should be stored in a dark place under an inert atmosphere at room temperature.[1]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 90390-46-8 | [1] |

| Appearance | Light yellow to green yellow solid | [1] |

| Boiling Point (Predicted) | 425.9 ± 30.0 °C | [1] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.71 ± 0.10 | [1] |

| Solubility | Soluble in some organic solvents like ethanol and chloroform; slightly soluble in water.[2] |

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by its three primary functional groups. The amino group can undergo various reactions, including acylation, alkylation, and diazotization, making it a key handle for introducing diverse substituents. The nitro group can be readily reduced to an amino group, providing another site for modification or for creating diamino derivatives. The primary alcohol (methanol) group can be oxidized to an aldehyde or carboxylic acid, or can participate in esterification and etherification reactions.

This trifunctional nature makes this compound a valuable building block in organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents.[2] Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminophenyl scaffold of this molecule can serve as a core structure for the attachment of other chemical moieties to create compounds that can specifically interact with the active sites of kinases.[2]

Experimental Protocols

Generalized Synthesis Workflow

A plausible synthetic route would start from 3-amino-5-nitrobenzoic acid. The carboxylic acid functionality can be reduced to a primary alcohol using a suitable reducing agent.

Caption: Generalized synthetic workflow for this compound.

Detailed Hypothetical Procedure:

-

Dissolution: Dissolve 3-amino-5-nitrobenzoic acid in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), to the reaction mixture at a controlled temperature, typically 0 °C.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of a mild acid or base to neutralize the mixture.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Safety and Handling

This compound is associated with several hazard statements, indicating that it is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, and breathing of dust, fumes, gas, mist, vapors, or spray should be avoided.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]

Logical Relationships in a Drug Discovery Context

The utility of this compound as a synthetic intermediate in drug discovery can be visualized as a logical workflow.

Caption: Logical workflow for utilizing this compound in drug discovery.

References

A Technical Guide to the Potential Applications of (3-Amino-5-nitrophenyl)methanol as a Versatile Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. The substituted aniline moiety, for instance, is a cornerstone of many successful drugs, prized for its synthetic tractability and ability to engage in crucial interactions with biological targets.[1][2] (3-Amino-5-nitrophenyl)methanol, a readily available chemical intermediate, presents itself as a scaffold of significant, yet largely untapped, potential.[3][4] Its trifunctional nature—possessing a primary aromatic amine, a nitro group, and a benzylic alcohol—offers three distinct points for chemical modification. This guide provides an in-depth, hypothesis-driven exploration of this molecule's potential in medicinal chemistry. We will analyze its inherent reactivity, propose synthetic strategies for diversification, and outline potential therapeutic applications based on established principles of drug design and the known pharmacology of analogous structures.

Physicochemical and Reactivity Analysis

The medicinal chemistry utility of this compound is rooted in the distinct chemical properties of its three functional groups, arranged in a meta-substitution pattern on the aromatic ring.

-

The Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic character of the aromatic ring.[5] This has two major consequences. Firstly, it decreases the basicity of the aniline nitrogen, making it less prone to protonation under physiological conditions. Secondly, it activates the ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution on electron-rich rings. From a pharmacodynamic perspective, the nitro group is a strong hydrogen bond acceptor and its presence is crucial for the activity of numerous antimicrobial and antiparasitic drugs, often acting as a bio-reductive activation handle.[5][6] However, the potential for in vivo reduction to reactive and potentially toxic hydroxylamines and nitrosoamines is a well-documented liability, often prompting medicinal chemists to seek bioisosteric replacements.[7][8]

-

The Amino Group: The primary aromatic amine is a versatile synthetic handle. It can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can be used to modulate physicochemical properties such as lipophilicity and solubility, or to introduce pharmacophoric elements designed to interact with specific pockets in a target protein. The substituted aniline scaffold is a classic feature in many classes of drugs, including kinase inhibitors and antimicrobials.[1]

-

The Methanol Group: The primary benzylic alcohol provides another vector for chemical diversification. It can be oxidized to the corresponding aldehyde or carboxylic acid, opening up a new set of potential reactions. Alternatively, it can be converted into ethers or esters, or used as a point of attachment for larger fragments. This group can also participate in hydrogen bonding interactions as either a donor or an acceptor.

The meta-arrangement of these three groups provides a specific three-dimensional orientation for appended substituents, which can be exploited to match the geometry of a target's binding site.

Synthetic Tractability and Derivatization Strategies

The true potential of this compound lies in its synthetic accessibility. The differential reactivity of its functional groups allows for selective modification, enabling the creation of diverse chemical libraries.

Core Derivatization Workflow

A generalized workflow for the derivatization of this scaffold is presented below. The choice of reaction sequence would depend on the desired final product and the compatibility of the reagents with the other functional groups.

Caption: General derivatization strategies for this compound.

Experimental Protocol: N-Acylation of the Amino Group

This protocol describes a standard procedure for acylating the amino group, a common first step in building more complex molecules.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add the acylating agent of choice (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) to the reaction mixture, typically at 0 °C to control the exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting amide by column chromatography on silica gel or by recrystallization to yield the desired product.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the structural motifs present in this compound, we can hypothesize several promising avenues for its application in medicinal chemistry.

As a Scaffold for Kinase Inhibitors

The substituted aniline core is a well-established "privileged scaffold" in the design of protein kinase inhibitors.[1] Many FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, feature an anilinoquinazoline or anilinoquinoline core, where the aniline moiety forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site.

Derivatives of this compound could be designed to mimic this interaction. The amino group could be functionalized with a heterocyclic system (e.g., quinazoline, pyrimidine) to serve as the hinge-binding element. The rest of the molecule, including the derivatized methanol and the nitro group (or a bioisostere), would then project into the solvent-exposed region or a nearby hydrophobic pocket, allowing for the optimization of potency and selectivity.

| Structural Feature | Potential Role in Kinase Inhibition | Analogous Drugs |

| Aniline Nitrogen | Hinge-binding (as part of a larger heterocycle) | Gefitinib, Erlotinib |

| Aromatic Ring | Core scaffold for substituent orientation | Imatinib, Lapatinib |

| Methanol Group | Vector for solvent-front interactions; can be modified to improve solubility or target specific pockets | N/A |

| Nitro Group | Potential H-bond acceptor; often replaced by bioisosteres to mitigate toxicity | N/A |

As a Precursor for Antimicrobial and Antiparasitic Agents

Nitroaromatic compounds have a long history as effective antimicrobial and antiparasitic agents.[5][6][9] Drugs like metronidazole, nifurtimox, and nitrofurantoin rely on the in vivo reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[5][10]

This bio-reductive mechanism makes nitroaromatics particularly effective against anaerobic bacteria and certain protozoa. Derivatives of this compound could be explored as novel agents in this class. Modifications at the amino and methanol positions could be used to tune the compound's reduction potential, cellular uptake, and target specificity, potentially leading to new treatments for infectious diseases, including those caused by drug-resistant organisms.

Addressing the Nitro Group Liability: Bioisosteric Replacement

While essential for the activity of some drugs, the nitro group is often considered a structural alert due to concerns about mutagenicity and genotoxicity.[6][7] Modern medicinal chemistry often seeks to replace the nitro group with a bioisostere—a different functional group with similar steric and electronic properties but a better safety profile.[7]

Common bioisosteres for the nitro group include:

-

Trifluoromethyl (CF₃): A strong electron-withdrawing group with similar size.[11][12]

-

Cyano (CN): A linear hydrogen bond acceptor.

-

Sulfonamide (SO₂NH₂) or N-substituted Sulfonamides (SO₂NHR): Tetrahedral groups that are strong hydrogen bond donors and acceptors.

-

Boronic Acid (B(OH)₂): Has been explored as a nitro group replacement, capable of forming hydrogen bonds.[13]

A key strategy would involve synthesizing the diamino derivative of the parent compound (via reduction of the nitro group) and then re-functionalizing the newly formed amine, or by developing synthetic routes that introduce these bioisosteres from the outset.

Proposed Screening Cascade

A logical workflow is essential to efficiently evaluate a library of compounds derived from this compound. The following cascade outlines a potential screening strategy.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. ivychem.com [ivychem.com]

- 4. 90390-46-8|this compound|BLD Pharm [bldpharm.com]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. mdpi.com [mdpi.com]

- 10. svedbergopen.com [svedbergopen.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

(3-Amino-5-nitrophenyl)methanol: A Versatile Building Block in Organic Synthesis

(3-Amino-5-nitrophenyl)methanol , also known as 3-amino-5-nitrobenzyl alcohol or 3-(hydroxymethyl)-5-nitroaniline, is a valuable bifunctional organic compound that serves as a key intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring an aromatic ring substituted with an amino group, a nitro group, and a hydroxymethyl group, provides multiple reactive sites for a variety of chemical transformations. This makes it a particularly useful building block for the construction of heterocyclic compounds and other intricate molecular architectures of interest to researchers in medicinal chemistry and materials science.

Physicochemical Properties

This compound is typically a light yellow to green-yellow solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 90390-46-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Light yellow to green yellow solid | [1] |

| Boiling Point | 425.9 ± 30.0 °C (Predicted) | [1] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.71 ± 0.10 (Predicted) | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the selective reduction of one of the two nitro groups in 3,5-dinitrobenzyl alcohol. This precursor can be synthesized from the commercially available 3,5-dinitrobenzoyl chloride.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzyl Alcohol

This procedure is adapted from a patented method for the synthesis of 3,5-dinitrobenzyl chloride, where 3,5-dinitrobenzyl alcohol is a key intermediate.[3]

Materials:

-

3,5-Dinitrobenzoyl chloride

-

Sodium borohydride

-

Anhydrous zinc chloride

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Methanol

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a four-necked flask, add 200 mL of tetrahydrofuran, 52.0 g of 3,5-dinitrobenzoyl chloride, and 10.0 g of anhydrous zinc chloride. Stir the mixture.

-

Cool the flask to 10°C in a cold water bath.

-

Slowly add 15 g of triethylamine dropwise to the mixture.

-

Add 12 g of sodium borohydride in batches.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Cool the reaction to room temperature and add 50 mL of methanol, which will cause a solid to precipitate.

-

Combine the organic layers and remove the solvent by rotary evaporation to obtain a viscous black liquid.

-

Recrystallize the crude product from a petroleum ether-ethyl acetate mixture, filter, and dry to yield 3,5-dinitrobenzyl alcohol.

Experimental Protocol: Selective Reduction to this compound

The selective reduction of one nitro group in a polynitro aromatic compound can be achieved using various reagents. A common and effective method involves the use of sodium sulfide or hydrazine hydrate in the presence of a catalyst. The following is a generalized protocol based on the Zinin reduction.[4]

Materials:

-

3,5-Dinitrobenzyl alcohol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Hydrazine hydrate

-

Sulfur (optional, for polysulfide formation)

-

Ethanol or Methanol

-

Water

Procedure:

-

Dissolve 3,5-dinitrobenzyl alcohol in ethanol or methanol in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium sulfide (and optionally sulfur to form polysulfides) in water.

-

Slowly add the sodium sulfide solution to the solution of 3,5-dinitrobenzyl alcohol with stirring.

-

Heat the reaction mixture to reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: The reaction conditions, including the choice of solvent, temperature, and reaction time, may need to be optimized for this specific substrate.

Reactivity and Applications in Organic Synthesis

The three functional groups of this compound offer a versatile platform for a range of chemical modifications. The amino group can undergo acylation, alkylation, and diazotization reactions. The nitro group can be reduced to a second amino group, opening pathways to diamino derivatives. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester.

This multi-functionality makes this compound a valuable building block for the synthesis of various heterocyclic compounds. For example, after reduction of the nitro group to a second amino group, the resulting 3,5-diaminobenzyl alcohol can be used to construct benzimidazole, quinoxaline, and benzodiazepine ring systems.

Below is a generalized workflow illustrating the potential synthetic pathways starting from this compound.

Caption: Synthetic pathways from this compound.

Potential Applications in Drug Discovery and Development

While specific biological activities of direct derivatives of this compound are not extensively documented, the structural motifs accessible from this building block are prevalent in many biologically active compounds. The nitroaromatic scaffold itself is found in a number of antimicrobial and antiprotozoal drugs, where the nitro group can be bioreduced to generate cytotoxic reactive nitrogen species.[5][6][7]

Furthermore, the amino alcohol functionality is a key feature in many pharmaceuticals.[8][9] The ability to construct heterocyclic systems like quinoxalines and benzodiazepines from this compound is particularly relevant, as these scaffolds are central to numerous drugs with a wide range of therapeutic applications, including as kinase inhibitors in cancer therapy.

A hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized from a this compound-derived scaffold is depicted below.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 90390-46-8|this compound|BLD Pharm [bldpharm.com]

- 3. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and therapeutic application of beta-amino alcohol derivatives [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Safety and Handling of (3-Amino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-nitrophenyl)methanol , with CAS number 90390-46-8, is an aromatic compound incorporating amino, nitro, and hydroxymethyl functional groups.[1][2] This trifunctional nature makes it a potentially valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its known safety information, handling procedures, and available physicochemical data.

Physicochemical and Identification Data

A summary of the key identification and physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are predicted, experimentally determined data is limited in publicly available literature.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| CAS Number | 90390-46-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Light yellow to green-yellow solid | |

| Boiling Point | 425.9 ± 30.0 °C (Predicted) | |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.71 ± 0.10 (Predicted) |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards and recommended precautionary measures are summarized below.

GHS Hazard Statements

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures

To ensure safe handling, the following precautionary statements should be strictly adhered to:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature. The container should be tightly sealed.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed:

-

Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. The spill area should then be cleaned thoroughly.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Experimental Protocols and Potential Applications

Generalized Synthetic Workflow

This compound can be synthesized through the reduction of the corresponding carboxylic acid or ester, 3-amino-5-nitrobenzoic acid or its ester. This is a common synthetic route for producing benzyl alcohols from benzoic acid derivatives. A generalized workflow for this type of reduction is depicted below.

Caption: Generalized synthetic workflow for the preparation of this compound.

Potential Applications in Drug Discovery

Structurally similar compounds, such as fluorinated aminonitrophenyl methanols, are utilized as key intermediates in the synthesis of kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is often implicated in diseases like cancer. The amino and nitro functionalities on the phenyl ring of this compound offer versatile points for chemical modification, making it a plausible candidate for the development of novel therapeutics. A logical workflow for its potential use as a synthetic intermediate is illustrated below.

Caption: Logical workflow for the potential use of the title compound in drug discovery.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly in the development of pharmacologically active molecules. Due to its hazardous nature, strict adherence to safety protocols is mandatory. Further experimental investigation is required to fully elucidate its physicochemical properties and to develop specific, optimized protocols for its use in various synthetic applications. Researchers and drug development professionals should consult a comprehensive Safety Data Sheet (SDS) from their supplier before use and handle the compound with all necessary precautions in a controlled laboratory setting.

References

(3-Amino-5-nitrophenyl)methanol stability and storage conditions

An In-Depth Technical Guide on the Stability and Storage of (3-Amino-5-nitrophenyl)methanol

Introduction

This compound, a substituted nitrophenylmethanol, serves as a valuable intermediate in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. The presence of amino, nitro, and hydroxyl functional groups on the aromatic ring provides a versatile scaffold for constructing more complex molecules. A thorough understanding of the stability and appropriate storage conditions for this compound is paramount for researchers, scientists, and drug development professionals to ensure its integrity, minimize degradation, and guarantee the reliability of experimental outcomes. This guide provides a comprehensive overview of the available data on the stability and recommended storage and handling protocols for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling and stability considerations.

| Property | Value | Source |

| CAS Number | 90390-46-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | Light yellow to green-yellow solid | [1] |

| Boiling Point (Predicted) | 425.9 ± 30.0 °C | [1] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.71 ± 0.10 | [1] |

Stability Profile

The stability of this compound is influenced by thermal, photochemical, and oxidative factors. While specific, in-depth stability studies on this particular molecule are not extensively published, its stability profile can be inferred from supplier data and the known behavior of related nitroaromatic compounds.

Thermal Stability: The predicted boiling point of this compound is high, suggesting a degree of thermal stability at ambient temperatures.[1] However, like many nitroaromatic compounds, it may be susceptible to decomposition at elevated temperatures.[3] It is crucial to avoid excessive heat during storage and handling. For related nitro-containing compounds, Differential Scanning Calorimetry (DSC) is often used to determine the onset of thermal decomposition, but specific DSC data for this compound is not readily available in the provided search results.[4]

Photochemical Stability: Several sources recommend storing this compound in a dark place.[1][2] This suggests a sensitivity to light. Aromatic nitro compounds can be susceptible to photodegradation. Therefore, exposure to direct sunlight or strong artificial light should be minimized to prevent photochemical decomposition.

Oxidative Stability: The nitro group is an electron-withdrawing group, which generally makes the aromatic ring resistant to oxidative degradation.[3] However, the amino and primary alcohol functional groups present in the molecule can be susceptible to oxidation. The overall oxidative stability would depend on the specific conditions.

Storage and Handling

Proper storage and handling are critical to maintaining the quality and stability of this compound.

Recommended Storage Conditions:

| Parameter | Recommendation | Source |

| Temperature | Room temperature | [1][2] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | [1][2] |

| Light | Keep in a dark place | [1][2] |

| Container | Sealed in a dry, suitable, closed container |

Handling Precautions: Based on safety data for this and similar compounds, the following handling precautions are advised:

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5]

-

Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[5]

-

Prevent dust formation during handling.[5]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation routes can be hypothesized based on its functional groups. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, but it can be reduced to form carcinogenic aromatic amines.[6]

Caption: A diagram of potential degradation pathways.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of experimental studies would be required. The following outlines a general methodology for thermal stability testing based on protocols used for similar compounds.

Thermal Stability Testing via Differential Scanning Calorimetry (DSC)

This method is used to determine the thermal stability and decomposition temperature of a chemical.[3]

-

Objective: To determine the onset temperature of exothermic or endothermic decomposition.

-

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum)

-

Crimper for sealing pans

-

Inert gas supply (e.g., Nitrogen)

-

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a sample pan and seal it.[3]

-

Atmosphere: Place the sample in the DSC cell and purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 40-50 mL/min).[3][4]

-

Temperature Program: Heat the sample from ambient temperature to a designated final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[3][4]

-

Data Acquisition: Record the heat flow as a function of temperature.

-

-

Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic peaks, which would indicate thermal decomposition.[3]

Caption: A flowchart of the stability assessment process.

Conclusion

This compound is a stable solid under recommended storage conditions. Key factors for maintaining its integrity include storage at room temperature in a sealed container, under an inert atmosphere, and protected from light. While robust, quantitative stability data from dedicated studies are limited, the available information from suppliers and knowledge of similar nitroaromatic compounds provide a strong basis for safe and effective storage and handling, ensuring the compound's suitability for research and development applications. For applications requiring stringent stability profiles, dedicated experimental testing is recommended.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 90390-46-8|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. capotchem.com [capotchem.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-nitrophenyl)methanol, also known as 3-(Hydroxymethyl)-5-nitroaniline, is a substituted aromatic compound. Its chemical structure, featuring an amino group, a nitro group, and a hydroxymethyl group on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and its primary application in the field of drug discovery, particularly as a scaffold for the synthesis of kinase inhibitors. While specific historical details of its discovery are not extensively documented in publicly available literature, its utility as a building block in medicinal chemistry is of significant interest.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for laboratory use and characterization.

| Property | Value |

| CAS Number | 90390-46-8 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Light yellow to green-yellow solid |

| Boiling Point | 425.9 ± 30.0 °C (Predicted) |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.71 ± 0.10 (Predicted) |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis

Generalized Experimental Protocol: Reduction of 3-Amino-5-nitrobenzoic Acid

This protocol outlines a general procedure for the synthesis of this compound from 3-amino-5-nitrobenzoic acid using a suitable reducing agent.

Materials:

-

3-Amino-5-nitrobenzoic acid

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (if necessary)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-5-nitrobenzoic acid in an appropriate anhydrous solvent.

-

Addition of Reducing Agent: Cool the suspension in an ice bath (0 °C). Slowly add the reducing agent (e.g., a solution of LiAlH₄ in THF or BH₃·THF) to the stirred suspension. The addition should be dropwise to control the reaction temperature and any gas evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water or a saturated aqueous solution of sodium sulfate, followed by 15% aqueous sodium hydroxide, while keeping the flask in an ice bath.

-

Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthetic Workflow Diagram

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[1] Kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The functional groups on this compound provide multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening against various kinase targets.

The amino group can be used for amide bond formation or as a nucleophile in substitution reactions to attach heterocyclic scaffolds common in kinase inhibitors. The hydroxyl group can be modified or used as a handle for further synthetic transformations. The nitro group can be reduced to an amine, providing an additional site for diversification.

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates the logical progression from a chemical intermediate like this compound to a potential preclinical candidate.

Conclusion

This compound serves as a key chemical intermediate with significant potential in medicinal chemistry. While its direct biological activity is not extensively studied, its role as a versatile scaffold for the synthesis of kinase inhibitors underscores its importance in drug discovery and development. The synthetic route, primarily through the reduction of 3-amino-5-nitrobenzoic acid, provides a reliable method for its preparation, enabling its use in the generation of compound libraries for biological screening. Further research into the applications of this and structurally similar compounds could lead to the discovery of novel therapeutic agents.

References

Reactivity of the amino group in (3-Amino-5-nitrophenyl)methanol

An in-depth technical guide concerning the reactivity of the amino group in (3-Amino-5-nitrophenyl)methanol, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1] Its chemical scaffold features three distinct functional groups: a primary aromatic amino group (-NH₂), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). The reactivity of each group is significantly influenced by the electronic interplay between them. This guide focuses specifically on the chemical behavior of the amino group, providing a detailed analysis of its basicity, nucleophilicity, and participation in key synthetic transformations. Understanding these characteristics is crucial for its effective utilization as a building block in medicinal chemistry and materials science.

Electronic Effects on the Amino Group

The reactivity of the amino group in this compound is fundamentally governed by the electronic effects of the other substituents on the benzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a negative resonance effect (-M). Conversely, the amino group is an activating group, donating electron density via a positive resonance effect (+M).

However, due to the meta positioning of the amino and nitro groups, the resonance effect of the nitro group does not directly delocalize the lone pair of the amino nitrogen. Instead, the dominant influence of the nitro group on the amino group is its strong inductive electron withdrawal. This effect significantly reduces the electron density on the nitrogen atom. The hydroxymethyl group (-CH₂OH) also contributes a weak inductive electron-withdrawing effect. Consequently, the amino group in this molecule is substantially less basic and less nucleophilic compared to aniline.

Caption: Electronic effects influencing the amino group's reactivity.

Quantitative Reactivity Data

The reduced electron density on the amino nitrogen has a quantifiable effect on the molecule's properties, most notably its basicity, which is reflected in the pKa of its conjugate acid.

| Property | Value | Source |

| CAS Number | 90390-46-8 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Light yellow to green-yellow solid | [2] |

| Boiling Point (Predicted) | 425.9 ± 30.0 °C | [2] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [2] |

| pKa (Predicted, -OH group) | 13.71 ± 0.10 | [2] |

To contextualize the basicity of the amino group, it is useful to compare the pKa of the conjugate acid of this compound with related compounds.

| Compound | pKa of Conjugate Acid (pKaH) | Basicity Relative to Aniline |

| Aniline | 4.6 | Reference |

| 3-Nitroaniline | 2.47 | Weaker |

| This compound | Estimated < 2.47 | Significantly Weaker |

Key Chemical Reactions of the Amino Group